4-Decylphenol

Descripción general

Descripción

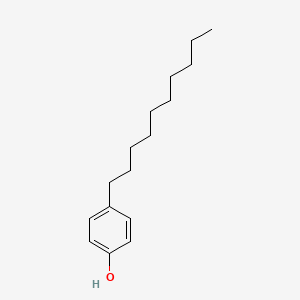

4-Decylphenol is an organic compound with the molecular formula C16H26O. It is a type of alkylphenol, where a decyl group is attached to the para position of the phenol ring. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Decylphenol can be synthesized through several methods. One common method involves the reaction of phenol with decanoyl chloride in the presence of aluminum trichloride as a catalyst. The reaction is carried out at elevated temperatures, typically around 130°C, followed by quenching with hydrochloric acid and extraction with ethyl acetate .

Another method involves the reduction of 1-(4-hydroxyphenyl)decan-1-one using hydrazine hydrate in diethylene glycol dimethyl ether at 250°C, followed by treatment with potassium hydroxide at 190°C .

Industrial Production Methods

Industrial production of this compound often involves the alkylation of phenol with decene in the presence of a catalyst such as aluminum trichloride. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Acid-Base Reactions

As a weak organic acid (pKa ~10), 4-decylphenol reacts exothermically with strong bases:

Example:

Electrophilic Aromatic Substitution

The phenolic ring undergoes nitration and sulfonation under controlled conditions:

Nitration

Reaction with dilute HNO₃ produces nitro derivatives, which can form explosive metal salts upon heating:

Sulfonation

Concentrated H₂SO₃ generates sulfonated derivatives for detergent production:

-

Requires stoichiometric acid and temperatures of 80–120°C.

Oxidation Reactions

This compound oxidizes under harsh conditions:

| Oxidizing Agent | Products | Conditions |

|---|---|---|

| KMnO₄/H₂O | Quinones, carboxylic acids | Acidic, 100°C |

| O₂/Catalysts | Radical-mediated polymer formation | UV light, 50–80°C |

Reduction and Hydrogenation

Reacts with strong reducing agents (e.g., LiAlH₄) to form cyclohexanol derivatives:

Hazard Profile

| Parameter | Value | Source |

|---|---|---|

| PAC-1 (air) | 4.1 mg/m³ | |

| Flash Point | >230°F (>110°C) | |

| Aquatic Toxicity | Endocrine disruption |

Aplicaciones Científicas De Investigación

Dodecylphenol is an alkylphenol commonly used in various industrial applications, primarily as an intermediate in the synthesis of surfactants and emulsifiers . It is important to consider the potential environmental and health impacts of alkylphenols like dodecylphenol, as some have endocrine-disrupting properties, leading to regulatory restrictions and the search for alternative compounds .

Regulatory and Health Considerations

Due to concerns about potential endocrine-disrupting properties, the use of dodecylphenol is subject to regulatory scrutiny . Studies indicate that dodecylphenol can affect reproductive parameters, potentially through estrogenic modes of action .

- Toxicity: Dodecylphenol can cause serious eye damage, and repeated exposure in toxicity studies has shown reductions in food consumption and body weight . Reproductive organs are primary targets for systemic toxicity .

- Environmental Impact: There are concerns regarding the environmental impact of alkylphenols, including dodecylphenol, due to their potential endocrine-disrupting properties . This has led to efforts to find alternative compounds in some applications .

Case Studies and Research Findings

- Environmental Risk Evaluation: A 2005 study by the Environment Agency found that octylphenol and dodecylphenol were potential substitutes for nonylphenol, a substance of concern .

- Inhibition of Deiodinases: In vitro testing of 4-Dodecylphenol (mixture of isomers) and 4-dodecylphenol showed inhibition of deiodinases 1, 2, 3 (DIO 1, 2, 3) .

- Toxicity to Caenorhabditis elegans : Phenols, including dodecylphenol, have been found to be very toxic to Caenorhabditis elegans, with lethal toxicity, reproductive toxicity, and movement inhibition observed .

- Effects on Reproduction: Studies on rats showed that exposure to dodecylphenol led to reduced ovary weights, decreased corpora lutea, lengthened oestrous cycles, and reduced sperm concentration in males . These effects are consistent with an estrogenic mode of action .

Production Information

In the United States, the production volume of Phenol, 4-dodecyl-, branched, has been in the range of 20,000,000 lb to less than 100,000,000 lb between 2016 and 2019 .

Safety Measures

Mecanismo De Acción

The mechanism of action of 4-Decylphenol involves its interaction with cellular membranes and proteins. It can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. The hydroxyl group on the phenol ring allows it to form hydrogen bonds with target molecules, influencing their function and stability .

Comparación Con Compuestos Similares

Similar Compounds

4-Dodecylphenol: Similar in structure but with a longer alkyl chain.

4-Octylphenol: Has a shorter alkyl chain compared to 4-Decylphenol.

4-Nonylphenol: Another alkylphenol with a nine-carbon alkyl chain.

Uniqueness

This compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other alkylphenols may not be as effective .

Actividad Biológica

4-Decylphenol (4-DP) is an alkylphenol compound that has garnered attention due to its biological activity and potential environmental impacts. This article explores the biological effects, toxicological data, and relevant case studies associated with this compound, emphasizing its neurotrophic activity, endocrine disruption potential, and toxicity profiles.

Chemical Structure and Properties

This compound is characterized by a phenolic structure with a decyl side chain. It is primarily used in industrial applications, including as a surfactant and in the production of plastics. Its hydrophobic nature contributes to its bioaccumulation in aquatic environments.

Neurotrophic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant neurotrophic activity. For instance, a study evaluated the neurotrophic effects of various compounds, including this compound esters. The results indicated that certain derivatives showed enhanced activity compared to nerve growth factor (NGF), suggesting potential therapeutic applications for neurodegenerative diseases .

| Compound | Neurotrophic Activity (IC50) |

|---|---|

| This compound Ester B7 | Better than NGF |

| ABG001 | Reference |

Endocrine Disruption

This compound has been identified as an endocrine-disrupting chemical (EDC). Research indicates that it can interfere with hormonal functions, particularly affecting reproductive health. In animal studies, exposure to this compound resulted in adverse reproductive outcomes, including reduced fertility rates and altered reproductive organ weights . The no-observed-adverse-effect levels (NOAELs) were reported between 5–15 mg/kg body weight per day.

| Endpoint | Observed Effect |

|---|---|

| Female Fertility | Reduced ovary weights, lengthened estrous cycles |

| Male Fertility | Decreased sperm concentration |

| Systemic Toxicity | Weight loss, gastrointestinal inflammation |

Toxicological Profile

The toxicity of this compound has been assessed through various studies. The acute oral toxicity was determined with an LD50 value ranging from 2100 to >5000 mg/kg body weight in rats, indicating moderate toxicity levels. Clinical signs observed included weight loss, weakness, and gastrointestinal distress .

Summary of Toxicological Findings

| Study Type | LD50 (mg/kg bw) | Observed Effects |

|---|---|---|

| Acute Oral Toxicity Study | 2100-5000 | Weight loss, weakness |

| Dermal Toxicity Study | >2000 | Severe irritation |

| Reproductive Toxicity Study | NOAEL: 5-15 | Reduced fertility parameters |

Environmental Impact

A case study focusing on the environmental presence of alkylphenols highlighted the persistence of compounds like this compound in aquatic ecosystems. Monitoring revealed significant bioaccumulation in fish species, raising concerns about ecological and human health risks associated with long-term exposure .

Industrial Applications

In industrial settings, the use of this compound as a flotation collector has been investigated for its efficacy in separating unburned carbon from fly ash. The study indicated that using this compound could enhance recovery rates without the need for additional frothers .

Propiedades

IUPAC Name |

4-decylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14,17H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTLMVREWQIWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183968 | |

| Record name | Phenol, p-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2985-57-1 | |

| Record name | Phenol, p-decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002985571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, p-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.